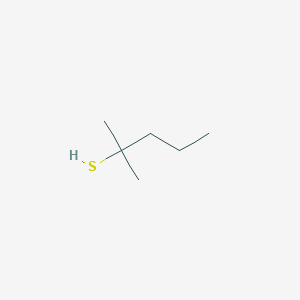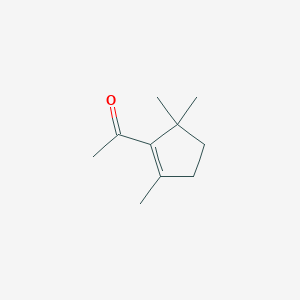
1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone, also known as muscone, is a naturally occurring compound found in musk deer and other animals. It has a unique musky odor and is widely used in the fragrance industry. In recent years, muscone has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone is not fully understood, but it is believed to exert its effects through multiple pathways. Muscone has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It also modulates the expression of various genes involved in cell survival and apoptosis.
生化学的および生理学的効果
Muscone has been shown to have a wide range of biochemical and physiological effects. It can reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function. Muscone has also been shown to have anti-tumor effects and can inhibit the growth of cancer cells.
実験室実験の利点と制限
Muscone is a relatively stable compound and can be easily synthesized in the laboratory. It is also readily available and relatively inexpensive. However, 1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone has a strong musky odor, which can interfere with experiments involving olfactory receptors. It is also a volatile compound and can evaporate quickly, which can make it difficult to measure accurately.
将来の方向性
There are several potential future directions for research on 1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Muscone has been shown to have neuroprotective effects and can improve cognitive function, making it a promising candidate for further study. Another area of interest is its potential use in the treatment of cancer. Muscone has been shown to have anti-tumor effects and can inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of 1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone and to identify its molecular targets. This could lead to the development of more effective and targeted therapies for a wide range of diseases and conditions.
合成法
Muscone can be synthesized through various methods, including the oxidation of 2,4,4-trimethyl-2-cyclohexen-1-one or the cyclization of 2,4,4-trimethyl-1-pentene. The most commonly used method is the oxidation of 2,4,4-trimethyl-2-cyclohexen-1-one using potassium permanganate.
科学的研究の応用
Muscone has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have neuroprotective effects and can improve cognitive function. Muscone is currently being investigated for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
CAS番号 |
125952-10-5 |
|---|---|
製品名 |
1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone |
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
1-(2,5,5-trimethylcyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-7-5-6-10(3,4)9(7)8(2)11/h5-6H2,1-4H3 |
InChIキー |
HLAVHVYCRZRWTB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC1)(C)C)C(=O)C |
正規SMILES |
CC1=C(C(CC1)(C)C)C(=O)C |
同義語 |
Ethanone, 1-(2,5,5-trimethyl-1-cyclopenten-1-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)
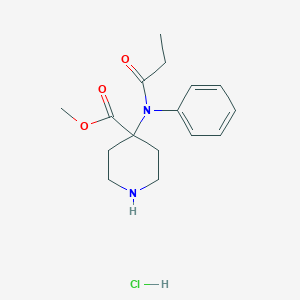
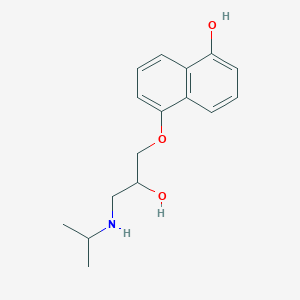
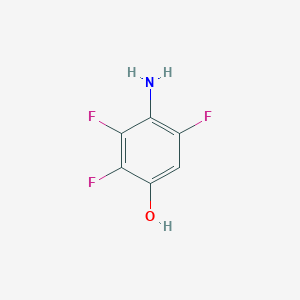
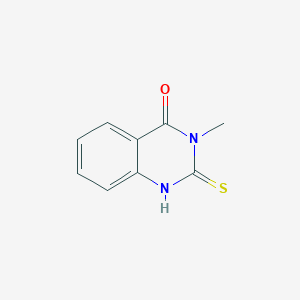
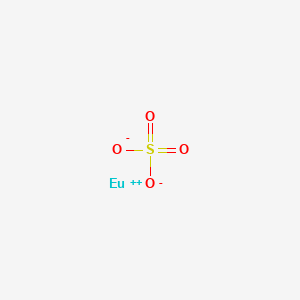
![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)
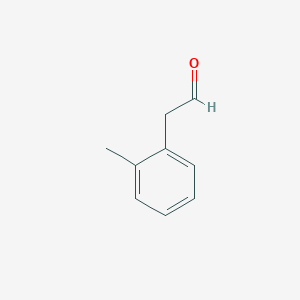
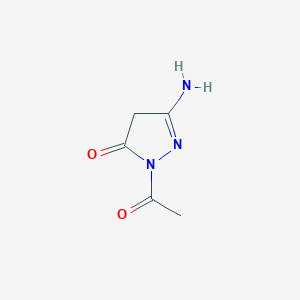

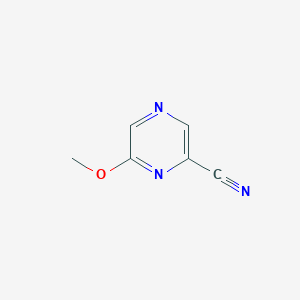
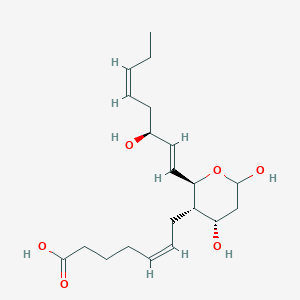
![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)
